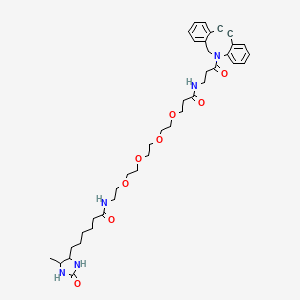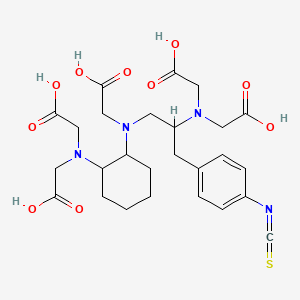
Desthiobiotin-PEG4-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG4-Desthiobiotin is a compound that combines a desthiobiotin group with a DBCO functional group through a PEG4 linker. Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but lower affinity compared to biotin. The DBCO group is a click chemistry handle that reacts rapidly with azide groups on target molecules, making it useful for bio-conjugation and labeling applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DBCO-PEG4-Desthiobiotin is synthesized through a series of chemical reactions that involve the conjugation of desthiobiotin to a PEG4 linker, followed by the attachment of the DBCO group. The synthesis typically involves the use of organic solvents such as DMSO, DMF, MeOH, DCM, and THF. The reaction conditions are optimized to ensure high purity and yield, with the final product being purified using techniques such as HPLC .
Industrial Production Methods
In industrial settings, the production of DBCO-PEG4-Desthiobiotin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and scalability. The compound is typically stored at -20°C to maintain its stability and shelf life .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG4-Desthiobiotin primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide groups on target molecules without the need for a copper catalyst .
Common Reagents and Conditions
The common reagents used in these reactions include azide-labeled biomolecules and various organic solvents. The reactions are typically carried out under mild buffer conditions, making them suitable for biological applications .
Major Products Formed
The major products formed from these reactions are bioconjugates where the DBCO-PEG4-Desthiobiotin is covalently linked to the target molecule through the azide group. This results in stable and specific labeling of the target molecule .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in pull-down assays and affinity purification due to its ability to bind to streptavidin with high specificity.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes
Wirkmechanismus
The mechanism of action of DBCO-PEG4-Desthiobiotin involves the rapid and specific reaction of the DBCO group with azide groups on target molecules. This reaction forms a stable triazole linkage, allowing for the efficient labeling and detection of the target molecule. The PEG4 linker enhances the hydrophilicity of the compound, reducing aggregation and increasing the accessibility of the desthiobiotin moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG4-DBCO: Similar to DBCO-PEG4-Desthiobiotin but with a biotin group instead of desthiobiotin. Binds to streptavidin with higher affinity.
DBCO-PEG4-Biotin: Another variant with a biotin group, used for similar applications but with different binding characteristics.
Azide-PEG4-Desthiobiotin: Contains an azide group instead of DBCO, used in different click chemistry reactions
Uniqueness
DBCO-PEG4-Desthiobiotin is unique due to its combination of a desthiobiotin group and a DBCO functional group, allowing for specific and efficient bio-conjugation without the need for a copper catalyst. Its lower affinity for streptavidin compared to biotin makes it suitable for applications where reversible binding is desired .
Eigenschaften
Molekularformel |
C39H53N5O8 |
|---|---|
Molekulargewicht |
719.9 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C39H53N5O8/c1-30-34(43-39(48)42-30)12-3-2-4-14-36(45)41-20-22-50-24-26-52-28-27-51-25-23-49-21-18-37(46)40-19-17-38(47)44-29-33-11-6-5-9-31(33)15-16-32-10-7-8-13-35(32)44/h5-11,13,30,34H,2-4,12,14,17-29H2,1H3,(H,40,46)(H,41,45)(H2,42,43,48) |
InChI-Schlüssel |
RLLRLVMWDMAIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)


![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)


![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)

![1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)

